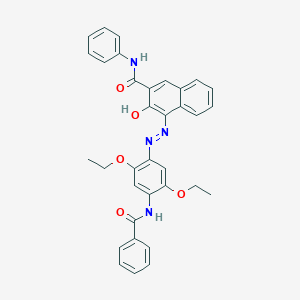
EINECS 241-376-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 241-376-8 is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics.
Preparation Methods
The synthesis of EINECS 241-376-8 involves multiple steps. The synthetic route typically starts with the preparation of the benzoylamino and diethoxyphenyl intermediates. These intermediates undergo azo coupling reactions under controlled conditions to form the final compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EINECS 241-376-8 is widely used in scientific research. In chemistry, it is used as a reagent for various analytical techniques. In biology and medicine, it is used in histochemical studies and diagnostic assays. The compound’s unique properties make it valuable in industrial applications, including the manufacturing of dyes and pigments .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, EINECS 241-376-8 stands out due to its unique chemical structure and properties. Similar compounds include other azo dyes and benzoylamino derivatives. this compound’s specific combination of functional groups and molecular configuration gives it distinct advantages in certain applications .
Properties
CAS No. |
17352-47-5 |
|---|---|
Molecular Formula |
C34H30N4O5 |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
4-[(4-benzamido-2,5-diethoxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C34H30N4O5/c1-3-42-29-21-28(30(43-4-2)20-27(29)36-33(40)22-13-7-5-8-14-22)37-38-31-25-18-12-11-15-23(25)19-26(32(31)39)34(41)35-24-16-9-6-10-17-24/h5-21,39H,3-4H2,1-2H3,(H,35,41)(H,36,40) |
InChI Key |
UYMLFZPTHZOMMR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O |
Key on ui other cas no. |
17352-47-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















